pyridine-4-thiol
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Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically produced from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions include maintaining an optimal pH and temperature for the enzyme activity, usually around pH 5-6 and 50-60°C. The reaction is carried out in an aqueous medium, and the cyclodextrins are subsequently purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves large-scale fermentation processes using genetically modified microorganisms that produce cyclodextrin glycosyltransferase. The starch substrate is hydrolyzed, and the resulting cyclodextrins are separated and purified using techniques such as ultrafiltration, ion-exchange chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Oxidized cyclodextrins with altered solubility and stability.
Reduction: Reduced cyclodextrins with modified hydroxyl groups.
Substitution: Substituted cyclodextrins with enhanced inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Utilized in formulations to enhance the therapeutic efficacy of drugs.
Industry: Applied in food and cosmetics to improve the stability and solubility of active ingredients.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Compared to other cyclic oligosaccharides, cyclodextrins have a higher affinity for guest molecules and a broader range of applications due to their unique structural properties.
Properties
IUPAC Name |
pyridine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDDANQIMVWKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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